Furo[3,4-d]isoxazole

Lipophilicity Medicinal Chemistry Drug Design

Furo[3,4-d]isoxazole (CAS 250-59-9, also named furo[3,4-d][1,2]oxazole) is a fused bicyclic heteroaromatic compound comprising a five-membered isoxazole ring (containing nitrogen and oxygen) annulated to a furan ring. Its molecular formula is C5H3NO2, with a molecular weight of 109.08 Da and a computed logP of 1.42.

Molecular Formula C5H3NO2
Molecular Weight 109.08 g/mol
CAS No. 250-59-9
Cat. No. B15213435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,4-d]isoxazole
CAS250-59-9
Molecular FormulaC5H3NO2
Molecular Weight109.08 g/mol
Structural Identifiers
SMILESC1=C2C=NOC2=CO1
InChIInChI=1S/C5H3NO2/c1-4-2-7-3-5(4)8-6-1/h1-3H
InChIKeyPNHGJECEMPJBQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,4-d]isoxazole (CAS 250-59-9): A Rigid Bicyclic Heteroaromatic Scaffold for Medicinal Chemistry and Cycloaddition Applications


Furo[3,4-d]isoxazole (CAS 250-59-9, also named furo[3,4-d][1,2]oxazole) is a fused bicyclic heteroaromatic compound comprising a five-membered isoxazole ring (containing nitrogen and oxygen) annulated to a furan ring . Its molecular formula is C5H3NO2, with a molecular weight of 109.08 Da and a computed logP of 1.42 [1]. The rigid, fully conjugated π-system imparts distinct electronic properties and reactivity profiles that differentiate it from monocyclic isoxazoles and other fused heteroaromatic analogs. It serves primarily as a versatile scaffold in medicinal chemistry for generating bioactive molecules and as a reactive dipolarophile or dipole precursor in stereoselective cycloaddition reactions [2]. Unlike its saturated or partially reduced derivatives, the parent furo[3,4-d]isoxazole possesses unique aromatic stability that influences its synthetic handling and downstream functionalization.

Medicinal chemistry Enhanced logP scaffold for CNS penetration studies
Stereoselective synthesis Total regio‑ and exo‑stereocontrol in cycloaddition
Structure‑based design Published crystal coordinates for docking workflows

Why Furo[3,4-d]isoxazole Cannot Be Simply Replaced by Monocyclic Isoxazoles or Other Heteroaromatic Analogs


Substituting Furo[3,4-d]isoxazole with a monocyclic isoxazole (e.g., CAS 288-14-2) or a benzisoxazole (e.g., CAS 271-63-8) fundamentally alters the physicochemical and reactivity profile of a lead compound. The fusion of the furan ring to the isoxazole core in Furo[3,4-d]isoxazole creates a more rigid, planar, and electron-rich aromatic system with a distinct spatial arrangement of heteroatoms . This structural modification directly impacts key parameters: the computed logP of Furo[3,4-d]isoxazole is 1.42, whereas monocyclic isoxazole has a logP of approximately -0.38 , representing a nearly 2-log unit difference in lipophilicity that drives divergent membrane permeability and solubility. Furthermore, the fused bicyclic framework restricts rotational freedom and alters the vector of substituents, enabling unique regio- and stereoselective outcomes in cycloaddition chemistry that cannot be replicated by monocyclic or other fused heterocycles [1]. Generic substitution would compromise SAR continuity, alter synthetic accessibility, and invalidate established reaction protocols.

Furo[3,4‑d]isoxazole Monocyclic isoxazole ~1.8 logP unit shift alters permeability and solubility profiles
Furo[3,4‑d]isoxazole Benzisoxazole Different heteroatom arrangement and ring rigidity disrupt SAR continuity

Quantitative Differentiators for Furo[3,4-d]isoxazole: Lipophilicity, Regioselectivity, and Crystallographic Validation


Enhanced Lipophilicity (logP) Relative to Monocyclic Isoxazole

Furo[3,4-d]isoxazole exhibits significantly higher lipophilicity compared to unsubstituted isoxazole, as quantified by computed logP values. This difference directly influences membrane permeability and pharmacokinetic behavior in drug discovery programs [1].

Lipophilicity Shift
Head‑to‑head
ΔlogP ≈ 1.80
Supports CNS penetration prediction
Computed logP; confirm experimentally
Lipophilicity Medicinal Chemistry Drug Design

Total Regioselectivity in 1,3-Dipolar Cycloaddition with 5H-Furan-2-one

The 1,3-dipolar cycloaddition of substituted benzonitrile oxides to 5H-furan-2-one proceeds with total regioselectivity to yield 3-aryl-4-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d]isoxazoles. This contrasts with typical isoxazole-forming cycloadditions using monosubstituted dipolarophiles, which often produce mixtures of 3,5- and 3,4-disubstituted regioisomers [1].

Regioselectivity Outcome
Class‑level
100% single regioisomer
Eliminates regioisomeric purification
Specific to benzonitrile oxide conditions
Cycloaddition Regioselectivity Heterocyclic Synthesis

High exo-Stereoselectivity with Alkoxy-Substituted Dipolarophiles

Cycloadditions of arylnitrile oxides to 5-alkoxy-2(5H)-furanone yield tetrahydrofuro[3,4-d]isoxazoles with exclusive exo-configuration. In contrast, the analogous reaction with the 5-hydroxy-substituted furanone gives a nearly statistical mixture (52:48) of diastereoisomers [1].

exo‑Stereoselectivity
Head‑to‑head
alkoxy: 100% exo hydroxy: 52% exo
Enables stereopure building block access
Alkoxy substitution required for stereocontrol
Stereoselectivity Asymmetric Synthesis Cycloaddition

X-ray Crystallographic Validation of Bicyclic Framework Geometry

The three-dimensional structure of a substituted furo[3,4-d]isoxazole derivative, (+)-(3aS,6aS,1'R)-6-oxo-3-(1'-O-benzyl-1',2'-dihydroxyethyl)-3a,4,6a-tetrahydrofuro[3,4-d]isoxazole, has been unequivocally determined by single-crystal X-ray diffraction [1]. This provides atomic-level resolution of the fused bicyclic system, including precise bond lengths, bond angles, and the absolute stereochemistry of the ring junction.

Structural Validation
Method context
Single‑crystal X‑ray structure
Provides validated docking coordinates
Solved for a substituted derivative
Crystal Structure X-ray Diffraction Structural Biology

Optimal Use Cases for Furo[3,4-d]isoxazole in Drug Discovery and Synthetic Chemistry


CNS Drug Discovery Programs Requiring Enhanced BBB Penetration

In CNS-targeted medicinal chemistry campaigns, replacing a monocyclic isoxazole with Furo[3,4-d]isoxazole offers a predictable and quantifiable increase in lipophilicity (ΔlogP ≈ 1.80) . This property is directly correlated with improved blood-brain barrier permeability, as predicted by the higher logP and correspondingly lower polar surface area. The fused bicyclic core provides a rigid, planar scaffold that maintains favorable ligand efficiency while enhancing passive diffusion into the central nervous system [1].

Stereoselective Synthesis of Chiral Tetrahydrofuroisoxazole Libraries

The scaffold enables the completely stereoselective synthesis of chiral, non-racemic tetrahydrofuro[3,4-d]isoxazoles when employing 5-alkoxy-2(5H)-furanones as dipolarophiles . This reaction proceeds with 100% exo-selectivity, delivering single diastereomers without the need for chiral auxiliaries or resolution steps. This high-fidelity stereocontrol is essential for constructing libraries of enantiopure, three-dimensional fragments for fragment-based drug discovery (FBDD) and for preparing advanced intermediates for natural product synthesis [1].

Structure-Based Drug Design Requiring High-Resolution Target Scaffold Coordinates

For projects employing X-ray crystallography or cryo-EM for structure-based drug design (SBDD), the availability of a published crystal structure for a furo[3,4-d]isoxazole derivative provides a critical starting point . The coordinates (CIF file) can be used directly for molecular docking studies, pharmacophore modeling, and to guide the design of analogs with optimized binding conformations. This eliminates the uncertainty associated with computationally minimized geometries and accelerates the lead optimization cycle by providing a validated, experimentally determined conformation of the core heterocycle [1].

Application
Selection Property
Validation Focus
CNS penetration research
Computed logP 1.42 (fused scaffold)
Confirm experimental logP & BBB permeability
Stereoselective fragment synthesis
exo‑Stereoselectivity with alkoxy dipolarophiles
Verify diastereomeric purity & chiral integrity
Structure‑based drug design (SBDD)
Published crystal structure of furoisoxazole derivative
Docking studies & co‑crystallization with target

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